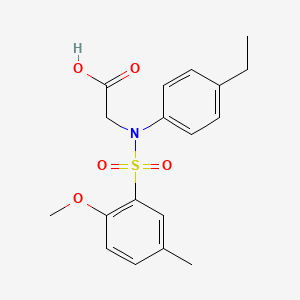![molecular formula C18H30ClNO3 B4400948 1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride](/img/structure/B4400948.png)
1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride
概要
説明
1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, multiple ether linkages, and a propoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-propoxyphenol with ethylene oxide to form 2-(2-propoxyphenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)piperidine under basic conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles like thiols or amines replace the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Thiols (R-SH), amines (R-NH₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Thioethers, amines
科学的研究の応用
1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .
類似化合物との比較
Similar Compounds
- 1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]piperidine
- 1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethyl]piperidine
- 1-[2-[2-(2-Butoxyphenoxy)ethoxy]ethyl]piperidine
Uniqueness
1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride stands out due to its specific ether linkages and the presence of a propoxyphenoxy group, which confer unique chemical properties. These structural features make it particularly useful in applications requiring specific reactivity and stability.
特性
IUPAC Name |
1-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-2-13-21-17-8-4-5-9-18(17)22-16-15-20-14-12-19-10-6-3-7-11-19;/h4-5,8-9H,2-3,6-7,10-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGVBLJRFAQOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCOCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(4-Methylphenyl)methylcarbamoyl]phenyl] propanoate](/img/structure/B4400866.png)
![2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4400872.png)
![1-[4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4400888.png)

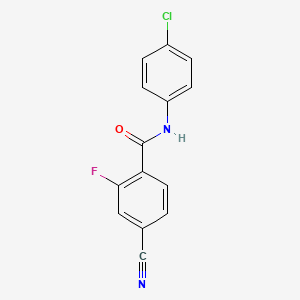
![1-[4-(4-biphenylyloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400908.png)
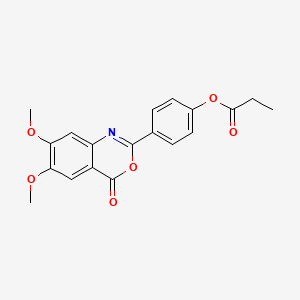
![4-[4-(2-Butoxyphenoxy)butyl]morpholine;hydrochloride](/img/structure/B4400920.png)
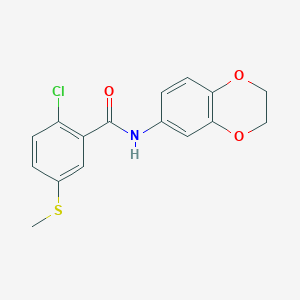
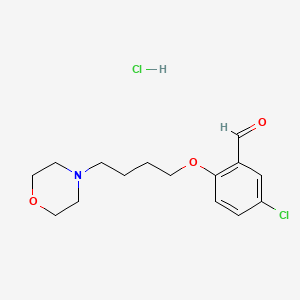
![3-[2-(5-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4400956.png)
![1-[3-(allyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4400962.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4400966.png)
